molecular formula C16H21N5O2 B4924339 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine

Cat. No. B4924339
M. Wt: 315.37 g/mol
InChI Key: NHOSMDUPJTUDCU-UHFFFAOYSA-N
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine, also known as DNP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine acts as a potent inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in the body. By inhibiting NOS, 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine reduces the levels of NO, which plays a critical role in various physiological processes, including neurotransmission, vasodilation, and immune response.
Biochemical and Physiological Effects:
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes, including mood, cognition, and motor function.

Advantages and Limitations for Lab Experiments

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine has several advantages for lab experiments, including its high potency and selectivity for NOS inhibition, which allows for precise modulation of NO levels. However, 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine also has several limitations, including its potential toxicity and lack of specificity for different NOS isoforms.

Future Directions

There are several future directions for research on 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine, including the development of more potent and selective NOS inhibitors, the investigation of the role of NO in various diseases and physiological processes, and the development of novel drug candidates based on the structure of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine. Additionally, the potential use of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine as a tool compound for the study of various receptors and signaling pathways should be further explored.
In conclusion, 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine, or 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine, is a chemical compound that has significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine is necessary to fully understand its potential applications and limitations.

Synthesis Methods

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine is synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride and subsequent coupling with 4-methylpiperazine. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine has been used as a tool compound to study the mechanism of action of various drugs and receptors. In neuroscience, 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine has been used to study the role of nitric oxide in neuronal signaling and synaptic plasticity.

properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-10-13(2)20(17-12)16-11-14(4-5-15(16)21(22)23)19-8-6-18(3)7-9-19/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOSMDUPJTUDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl]-4-methylpiperazine

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